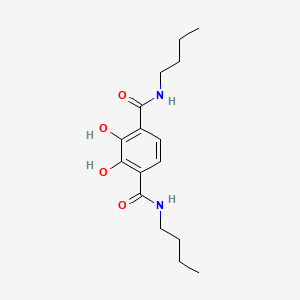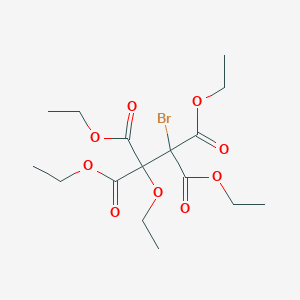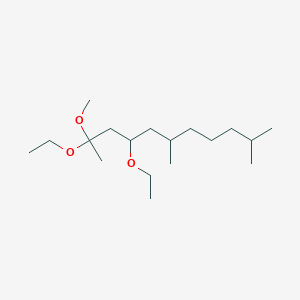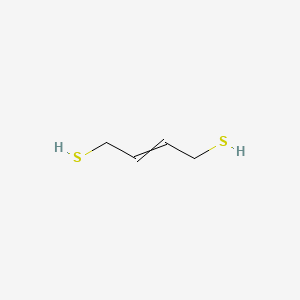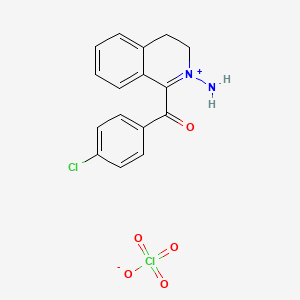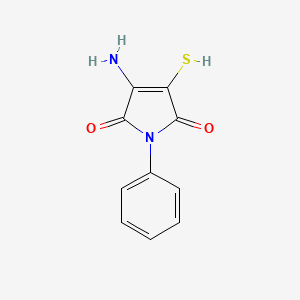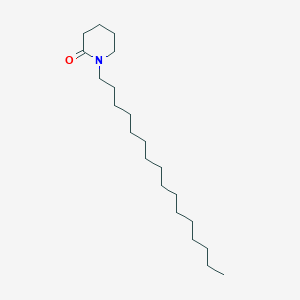![molecular formula C8H5ClO B14297093 4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 111943-56-7](/img/structure/B14297093.png)
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound with the molecular formula C8H5ClO. It is a bicyclic structure containing a chlorine atom and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one can be achieved through several methods. One common approach involves the use of a rhodium (I) complex as a catalyst in a one-pot procedure starting from terminal aryl alkynes . The reaction conditions typically involve room temperature and the use of solvents such as tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with various molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways involved depend on the nature of the nucleophiles and the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: This compound has a carboxylic acid group instead of a ketone group.
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-amine: This compound contains an amine group instead of a ketone group.
4-Bromobenzocyclobutene: This compound has a bromine atom instead of a chlorine atom.
Uniqueness
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one is unique due to its specific combination of a chlorine atom and a ketone group within a bicyclic structure. This combination imparts distinct reactivity and properties that are not observed in its analogs.
Propiedades
Número CAS |
111943-56-7 |
|---|---|
Fórmula molecular |
C8H5ClO |
Peso molecular |
152.58 g/mol |
Nombre IUPAC |
4-chlorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C8H5ClO/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4H,3H2 |
Clave InChI |
JPWYMCPSXLHOQQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C1=O)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


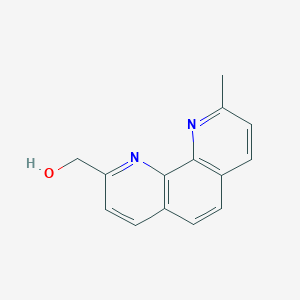
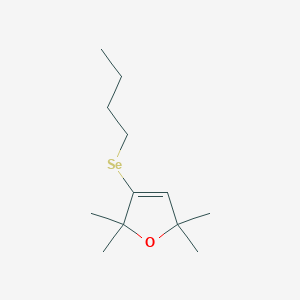
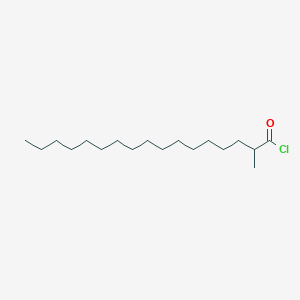
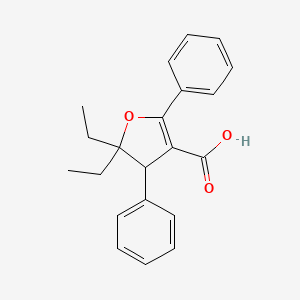
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
